molecular formula C21H21FN2O4S B5282468 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5282468
M. Wt: 416.5 g/mol
InChI Key: VNUCELZOJNAESX-HTXNQAPBSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of 4-fluorobenzoic acid with appropriate reagents to form the fluorobenzoyl intermediate.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the fluorobenzoyl intermediate reacts with morpholine.

    Formation of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving suitable thiophene precursors.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield simpler, reduced forms of the compound.

Scientific Research Applications

4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one include:

    4-(4-fluorobenzoyl)morpholine: A compound with a similar fluorobenzoyl and morpholine structure.

    Methyl-di-morpholin-4-yl-thiophen-2-yl-phosphonium iodide: A compound with a similar thiophene and morpholine structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c22-15-5-3-14(4-6-15)19(25)17-18(16-2-1-13-29-16)24(21(27)20(17)26)8-7-23-9-11-28-12-10-23/h1-6,13,18,25H,7-12H2/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUCELZOJNAESX-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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